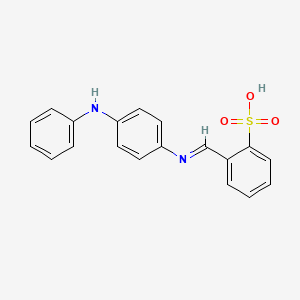

Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-

CAS No.: 72968-79-7

Cat. No.: VC16993670

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72968-79-7 |

|---|---|

| Molecular Formula | C19H16N2O3S |

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | 2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid |

| Standard InChI | InChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24) |

| Standard InChI Key | BKTWCHYMSWDLAB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named 2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid under IUPAC guidelines, reflecting its benzenesulfonic acid backbone substituted at the second position with a Schiff base moiety derived from 4-aminodiphenylamine . Its structure integrates a sulfonic acid group (–SO₃H) and an imine (–N=CH–) bridge, creating a conjugated system that influences its electronic properties . Alternative synonyms include o-[N-(p-anilinophenyl)formimidoyl]benzenesulfonic acid and 2-[[[4-(Phenylamino)phenyl]imino]methyl]benzenesulfonic acid, as documented in chemical databases .

Molecular Geometry and Spectroscopic Data

The compound’s molecular structure has been elucidated through spectroscopic and crystallographic analyses. Its SMILES notation (C₁=CC=C(C=C₁)NC₂=CC=C(C=C₂)N=CC₃=CC=CC=C₃S(=O)(=O)O) reveals a planar aromatic system with the sulfonic acid group at position 2 of the benzene ring and the imine-linked aniline moiety at position 4. The InChIKey (BKTWCHYMSWDLAB-UHFFFAOYSA-N) provides a unique identifier for digital referencing.

Table 1: Key Molecular Properties

Synthesis and Preparation

General Synthetic Routes

The synthesis of benzenesulfonic acid derivatives typically involves sulfonation reactions, where benzene reacts with concentrated sulfuric acid to introduce the –SO₃H group. For this specific derivative, the imine moiety is formed via a condensation reaction between 4-aminodiphenylamine and a formyl-substituted benzenesulfonic acid precursor. This Schiff base formation is catalyzed under acidic or neutral conditions, yielding the target compound with high regioselectivity .

Optimization and Yield

Recent protocols emphasize the use of microwave-assisted synthesis to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 85% . Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to minimizing side products such as sulfonic acid isomers or over-oxidized species.

Physicochemical Properties

Crystallographic Analysis

A related zinc complex containing a structurally analogous benzenesulfonic acid derivative was crystallized in a monoclinic system (P2/ c) with lattice parameters a = 9.5936(8) Å, b = 11.2561(10) Å, and c = 11.9682(10) Å . Although direct data for 72968-79-7 is limited, this suggests potential for similar crystalline arrangements due to shared functional groups.

Table 2: Crystallographic Data for a Related Zinc Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/ c (no. 13) |

| Unit Cell Dimensions | a = 9.5936(8) Å, b = 11.2561(10) Å, c = 11.9682(10) Å |

| β Angle | 104.598(3)° |

| Volume | 1250.68(19) ų |

| Z | 2 |

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to its hydrophobic aromatic domains . Stability studies indicate decomposition above 200°C, with the sulfonic acid group contributing to thermal resilience compared to non-sulfonated analogs.

Applications and Industrial Relevance

Pharmaceutical Intermediates

This derivative serves as a precursor in the synthesis of antifungal agents and surfactants, where the sulfonic acid group enhances bioavailability and water solubility . Its Schiff base moiety also chelates metal ions, making it valuable in designing antimicrobial complexes .

Materials Science

In polymer chemistry, the compound acts as a dopant for conductive polymers, improving electrical conductivity through sulfonic acid’s electron-withdrawing effects. Recent explorations in metal-organic frameworks (MOFs) highlight its utility in constructing porous materials for gas storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume